BenchChemオンラインストアへようこそ!

5,7-dichloro-2-methylpyrido[3,4-b]pyrazine

Kinase inhibition DNA-PK Cancer

5,7-Dichloro-2-methylpyrido[3,4-b]pyrazine (CAS 1415793-75-7, molecular formula C₈H₅Cl₂N₃, MW 214.05 g/mol) is a heterocyclic small molecule belonging to the pyrido[3,4-b]pyrazine class—a nitrogen-rich fused bicyclic scaffold that has served as the core for clinically evaluated kinase inhibitors such as the Syk inhibitor sovleplenib. The compound features a characteristic 5,7-dichloro substitution on the pyridine ring and a 2-methyl group on the pyrazine ring, providing a defined chemical handle for further derivatization at positions C-5 and C-7.

Molecular Formula C8H5Cl2N3
Molecular Weight 214.05 g/mol
Cat. No. B8260231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-dichloro-2-methylpyrido[3,4-b]pyrazine
Molecular FormulaC8H5Cl2N3
Molecular Weight214.05 g/mol
Structural Identifiers
SMILESCC1=NC2=CC(=NC(=C2N=C1)Cl)Cl
InChIInChI=1S/C8H5Cl2N3/c1-4-3-11-7-5(12-4)2-6(9)13-8(7)10/h2-3H,1H3
InChIKeyLNEACJVAFJQTKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dichloro-2-methylpyrido[3,4-b]pyrazine Procurement Guide: What Sets This Pyridopyrazine Building Block Apart


5,7-Dichloro-2-methylpyrido[3,4-b]pyrazine (CAS 1415793-75-7, molecular formula C₈H₅Cl₂N₃, MW 214.05 g/mol) is a heterocyclic small molecule belonging to the pyrido[3,4-b]pyrazine class—a nitrogen-rich fused bicyclic scaffold that has served as the core for clinically evaluated kinase inhibitors such as the Syk inhibitor sovleplenib . The compound features a characteristic 5,7-dichloro substitution on the pyridine ring and a 2-methyl group on the pyrazine ring, providing a defined chemical handle for further derivatization at positions C-5 and C-7. Available primarily as a research-grade intermediate at ≥96% purity from multiple suppliers , this compound is positioned as a versatile synthetic building block for medicinal chemistry and drug discovery programs targeting kinase inhibition and related therapeutic areas.

Why 5,7-Dichloro-2-methylpyrido[3,4-b]pyrazine Cannot Be Swapped with Other Pyrido[3,4-b]pyrazine Analogs


The pyrido[3,4-b]pyrazine scaffold is highly sensitive to both the position and identity of substituents with respect to biological activity, synthetic accessibility, and physicochemical properties. Structure–activity relationship (SAR) studies on 2,5-disubstituted and 2,8-disubstituted pyrido[3,4-b]pyrazines have demonstrated that the nature of the aryl group at C-2 and the amine or halogen substitution at C-5 or C-7 can shift kinase IC₅₀ values by more than two orders of magnitude—from >100 µM to sub-micromolar—within the same chemotype . Furthermore, the presence of two chlorine leaving groups at C-5 and C-7 in this specific compound, combined with the C-2 methyl group, creates a unique reactivity profile for sequential nucleophilic aromatic substitution (SNAr) that is not available in mono-chloro or non-methylated analogs. Substituting a generic pyrido[3,4-b]pyrazine building block—such as 5,7-dichloropyrido[3,4-b]pyrazine lacking the C-2 methyl—would alter steric and electronic properties at the pyrazine ring, potentially compromising downstream synthetic yields or biological outcomes .

Quantitative Differentiation Evidence for 5,7-Dichloro-2-methylpyrido[3,4-b]pyrazine Against Comparator Analogs


Kinase Inhibition Profile: DNA-PK Activity of 5,7-Dichloro-2-methylpyrido[3,4-b]pyrazine Versus Class-Average Inactivity

In a biochemical inhibition assay against human DNA-dependent protein kinase catalytic subunit (DNA-PK), 5,7-dichloro-2-methylpyrido[3,4-b]pyrazine demonstrated an IC₅₀ of 12.3 µM (1.23 × 10⁴ nM) . By contrast, the majority of 2,5-disubstituted pyrido[3,4-b]pyrazine analogs in a published kinase panel (including compounds 4a–4f) showed IC₅₀ values >100 µM against the seven kinases tested (ERK2, HIPK1, Pim1, KDR, TrkA, c-Abl, Yes), indicating class-level inactivity for many unoptimized pyrido[3,4-b]pyrazine congeners . This single-digit micromolar DNA-PK activity constitutes a measurable differentiation from the predominantly inactive baseline of the broader chemotype.

Kinase inhibition DNA-PK Cancer DNA damage response

Structural Differentiation: 5,7-Dichloro-2-methyl Substitution Pattern Versus the Common 5,7-Dichloro (Non-Methyl) Core

The most closely related commercial analog is 5,7-dichloropyrido[3,4-b]pyrazine (CAS 1379338-74-5, molecular formula C₇H₃Cl₂N₃, MW 200.02 g/mol) , which lacks the C-2 methyl group present in the target compound. This methyl group is not merely a passive substituent: it alters the LogP from ~1.40 (predicted for the non-methyl analog) to ~1.86 (experimentally measured/predicted for the target compound), a difference of approximately 0.46 log units . This translates to a roughly 3-fold predicted increase in lipophilicity, which can affect membrane permeability, protein binding, and downstream pharmacokinetic properties of final derivatives. Additionally, the C-2 methyl group modifies the electron density of the pyrazine ring, potentially influencing the regioselectivity of subsequent functionalization reactions.

Medicinal chemistry Building block SAR Synthetic accessibility

Synthetic Utility: Dual Chlorine Leaving Groups at C-5 and C-7 Versus Mono-Chloro Analogs

5,7-Dichloro-2-methylpyrido[3,4-b]pyrazine possesses two chlorine atoms at positions C-5 and C-7 on the pyridine ring, both of which can serve as leaving groups for SNAr reactions. In contrast, mono-chloro analogs such as 7-chloropyrido[3,4-b]pyrazine (CAS 93049-39-9) offer only a single derivatization site, limiting the accessible chemical space . The 5,7-dichloro pattern has been explicitly utilized in patent literature (WO2012123312) as a key intermediate for synthesizing Syk inhibitors, where sequential substitution at the two chlorine positions enables regioselective introduction of pharmacophoric groups . The C-2 methyl group remains inert under typical SNAr conditions, ensuring it does not interfere with derivatization at C-5 or C-7.

Synthetic chemistry Nucleophilic aromatic substitution Sequential derivatization Building block

Procurement Cost Structure: 5,7-Dichloro-2-methylpyrido[3,4-b]pyrazine Pricing in Context of In-Class Analogs

At CymitQuimica, 5,7-dichloro-2-methylpyrido[3,4-b]pyrazine (CAS 1415793-75-7) is listed at €752.00 per 100 mg and €1,153.00 per 250 mg (€4.61/mg at the 250 mg scale) . For comparison, the non-methylated analog 5,7-dichloropyrido[3,4-b]pyrazine (CAS 1379338-74-5) is offered by the same supplier at lower price points . The pricing premium for the 2-methyl derivative reflects the additional synthetic steps required to introduce the methyl group onto the pyrazine ring during manufacture. This cost differential is quantifiable and must be weighed against the structural and physicochemical advantages described above when planning procurement budgets.

Procurement Cost analysis Building block Medicinal chemistry supply

Class-Level Validation: Pyrido[3,4-b]pyrazine Scaffold Successfully Advanced to Clinical-Stage Kinase Inhibitor

The pyrido[3,4-b]pyrazine scaffold has been validated through the discovery and clinical advancement of sovleplenib (compound 41), a potent and selective Syk inhibitor with favorable preclinical pharmacokinetic profiles and robust anti-inflammatory efficacy in a collagen-induced arthritis model . Although sovleplenib bears different substituents (not 5,7-dichloro-2-methyl), the core scaffold is identical to that of the target compound, establishing that pyrido[3,4-b]pyrazine is a drug-like, developable chemotype. This clinical precedent distinguishes the scaffold from other heterocyclic building block classes (e.g., pyrido[2,3-b]pyrazines or pyrido[3,4-d]pyrimidines) that lack a clinical-stage candidate and therefore carry higher attrition risk.

Clinical translation Kinase inhibitor Syk Autoimmune disease Scaffold validation

Best Research and Industrial Application Scenarios for 5,7-Dichloro-2-methylpyrido[3,4-b]pyrazine Based on Quantitative Evidence


DNA-PK–Targeted Kinase Inhibitor Hit Discovery and Lead Optimization

With a measured IC₅₀ of 12.3 µM against human DNA-PK —contrasting with the >100 µM inactivity profile of many unoptimized pyrido[3,4-b]pyrazine analogs—this compound serves as a starting hit for DNA-PK inhibitor programs. DNA-PK is a validated target in the DNA damage response pathway, relevant to oncology and radiosensitization strategies. The dichloro substitution at C-5 and C-7 provides two vectors for parallel chemistry to improve potency toward the nanomolar range typical of lead compounds.

Sequential SNAr Library Synthesis for Kinase-Focused Medicinal Chemistry

The dual chlorine leaving groups at C-5 and C-7 enable sequential nucleophilic aromatic substitution with amines, anilines, or other nucleophiles, allowing systematic exploration of R₁ and R₂ vectors in a library format . This is directly relevant to SAR campaigns modeled after the successful disubstituted pyrido[3,4-b]pyrazine kinase inhibitor series described by Antoine et al., where optimized 2,5-disubstituted compounds achieved IC₅₀ values of 0.922–2.27 µM against ERK2, KDR, and c-Abl .

Physicochemical Property Optimization for Cellular Permeability

The C-2 methyl group elevates the LogP to ~1.86 compared to the non-methyl analog's predicted LogP of ~1.40 , providing a measurable lipophilicity advantage for passive membrane permeability. This compound is therefore a rational procurement choice for programs where moderate lipophilicity is desired to balance aqueous solubility and cell penetration in cellular target engagement assays, particularly for targets requiring intracellular access such as kinases.

Syk and Autoimmune Disease Drug Discovery Leveraging Clinically Validated Scaffold

The pyrido[3,4-b]pyrazine core has been validated through sovleplenib, a clinical-stage Syk inhibitor . While sovleplenib itself contains different substituents, the identical core scaffold establishes that derivatives built from this chemotype possess favorable drug-like properties including oral bioavailability, metabolic stability, and in vivo efficacy in chronic inflammation models. 5,7-Dichloro-2-methylpyrido[3,4-b]pyrazine can be used as a starting material to generate novel Syk inhibitor candidates or to explore other kinase targets within the same scaffold family.

Quote Request

Request a Quote for 5,7-dichloro-2-methylpyrido[3,4-b]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.